N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S3 and its molecular weight is 483.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O3S3, with a molecular weight of approximately 469.59 g/mol. Its structure features a benzothiazole moiety, thiophene sulfonamide, and a piperidine carboxamide, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the benzothiazole and thiophene rings, followed by the introduction of the piperidine moiety. The methodologies used often include:
- Diazo-coupling
- Knoevenagel condensation
- One-pot multicomponent reactions
These synthetic routes have been optimized for yield and purity, with typical purities around 95% reported in commercial sources.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent activity against Mycobacterium tuberculosis, with some exhibiting lower inhibitory concentrations compared to standard drugs .
Compound | Inhibitory Concentration (IC50) | Target |
---|---|---|
Compound A | 0.5 µM | M. tuberculosis |
Compound B | 2.7 µM | Acetylcholinesterase |
2. Acetylcholinesterase Inhibition
The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's. In vitro assays reveal that derivatives can inhibit AChE effectively, with some showing IC50 values as low as 2.7 µM .
3. Antiviral Activity
Compounds in this class have been investigated for their antiviral properties, particularly against coronaviruses such as MERS-CoV. Structural modifications have enhanced their potency, with some derivatives showing IC50 values as low as 0.14 µM against viral replication .
Case Study: Acetylcholinesterase Inhibition
In a study evaluating a series of benzothiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against AChE. Molecular docking studies suggested that the binding interactions were primarily due to hydrogen bonding and hydrophobic contacts within the active site of AChE .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that several exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was found to be as low as 50 μg/mL for some derivatives .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c27-22(16-11-13-26(14-12-16)32(28,29)21-10-5-15-30-21)24-18-7-2-1-6-17(18)23-25-19-8-3-4-9-20(19)31-23/h1-10,15-16H,11-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEBEVXVKVLQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.